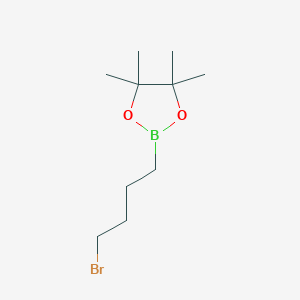

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Properties 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a dioxaborolane (pinacol boronate) ring and a 4-bromobutyl substituent. Its molecular formula is C₁₀H₁₉BBrO₂, with a molecular weight of 269.93 g/mol. The compound is typically synthesized via the reaction of 4-bromobutene with catecholborane, followed by transesterification with pinacol, yielding an 89% isolated product as a colorless oil . Key spectral data include:

- ¹H NMR (CDCl₃, 400 MHz): δ 3.38 (t, J = 6.6 Hz, 2H), 1.90–1.78 (m, 2H), 1.58–1.44 (m, 2H), 1.26 (s, 12H), 0.78 (t, J = 7.5 Hz, 2H) .

Applications This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and as a precursor for iodinated derivatives (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) used in medicinal chemistry . Its bromobutyl chain enhances solubility in nonpolar solvents compared to aromatic analogs, making it suitable for alkylation or nucleophilic substitution reactions.

Properties

IUPAC Name |

2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BBrO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOXVESQYIKGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromobutyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), ligands (e.g., triphenylphosphine)

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon), at temperatures ranging from 80-100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dioxaborolane Derivatives

Key Differences and Trends

Reactivity and Stability: Alkyl vs. Aryl Substituents: Alkyl derivatives (e.g., bromobutyl) exhibit higher solubility in nonpolar solvents but lower thermal stability compared to aryl analogs (e.g., bromophenyl or ethynylphenyl) due to weaker C–B bonds in alkyl boronic esters . Electron-Withdrawing Groups: Bromophenyl and chlorobenzyl derivatives show enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of halogens, which polarize the boron center .

Synthetic Utility :

- Bromobutyl Derivative : Primarily used for chain elongation in alkylboron chemistry (e.g., conversion to iodobutyl derivatives via halogen exchange) .

- Ethynylphenyl Derivative : Ideal for click chemistry applications, such as cycloadditions with azides, due to the terminal alkyne group .

Optical and Electronic Properties :

- Aryl derivatives (e.g., AnthBpin, MesBpin) are widely used in organic electronics (OLEDs, OFETs) due to their planar structures and extended π-conjugation .

- Methoxybenzyl derivatives demonstrate tunable electronic properties in metal-organic frameworks (MOFs) for catalytic applications .

Research Findings and Data

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Notes:

- Alkyl derivatives require harsher conditions (e.g., elevated temperatures) for cross-coupling compared to aryl analogs, which react efficiently at room temperature .

- Ethynylphenyl derivatives achieve near-quantitative yields in copper-catalyzed azide-alkyne cycloadditions (CuAAC), highlighting their utility in bioconjugation .

Biological Activity

2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 124215-50-5) is a boron-containing compound known for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20BBrO2

- Molecular Weight : 262.98 g/mol

- Boiling Point : 259.6 ± 23.0 °C (predicted)

- Density : 1.17 ± 0.1 g/cm³

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules due to the presence of the boron atom. Boron compounds are known to interact with nucleophilic sites in biological molecules, which can lead to modulation of enzymatic activities and influence cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds containing dioxaborolane structures exhibit several pharmacological properties:

- Anticancer Activity : Preliminary studies have suggested that boron-containing compounds can inhibit tumor growth by interfering with cellular proliferation pathways.

- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens by disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various dioxaborolane derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In another study focused on antimicrobial properties, a series of boron-containing compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli. The proposed mechanism involved interference with bacterial cell membrane integrity .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via a two-step procedure:

- Step 1 : Reaction of 4-bromobutene with catecholborane under nitrogen at 95°C for 6 hours, yielding an intermediate borane.

- Step 2 : Treatment with pinacol in anhydrous THF to form the boronic ester. The crude product is purified via precipitation in chilled heptane, achieving an 89% yield. Residual catechol (2–6%) may remain but does not impede subsequent reactions . Key Data :

| Parameter | Value |

|---|---|

| Reaction Time (Step 1) | 6 h |

| Temperature (Step 1) | 95°C |

| Yield | 89% |

| Purity Post-Purification | ≥95% |

Q. How is the compound characterized, and what analytical techniques are critical?

Characterization relies on <sup>1</sup>H NMR (e.g., δ 3.38 ppm for the bromobutyl chain), IR (B-O stretching at ~1350 cm⁻¹), and HRMS for molecular weight confirmation. Residual catechol is monitored via integration of aromatic protons in NMR . For advanced purity, repeated heptane precipitation is recommended .

Q. What purification strategies address residual catechol contamination?

Residual catechol (2–6%) can be removed via low-temperature precipitation in heptane (-40°C). This method preserves the boronic ester’s integrity while selectively precipitating impurities. Chromatography is avoided due to the compound’s sensitivity to moisture .

Advanced Research Questions

Q. How does the bromobutyl chain influence reactivity in cross-coupling reactions?

The bromobutyl group acts as a latent alkyl halide , enabling Suzuki-Miyaura couplings or nucleophilic substitutions. For example, in , the bromine is replaced with iodine via Finkelstein reaction to form 2-(4-Iodobutyl)-dioxaborolane, a precursor for C–C bond formation . The chain length balances steric accessibility and reactivity in transition metal-catalyzed reactions .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Temperature Control : Slow addition of 4-bromobutene to catecholborane at <20°C prevents exothermic side reactions.

- Stoichiometry : A 1:1.1 ratio of catecholborane to 4-bromobutene ensures complete conversion .

- Solvent Choice : Anhydrous THF stabilizes intermediates, while heptane enables selective impurity removal .

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) studies model the boronic ester’s electronic structure, predicting regioselectivity in cross-couplings. For example, the electron-deficient boron center facilitates transmetalation in Suzuki reactions. Experimental <sup>11</sup>B NMR shifts (δ ~30 ppm) correlate with computational predictions .

Q. What are the stability considerations under varying storage conditions?

- Moisture Sensitivity : The boronic ester hydrolyzes in aqueous environments. Storage under nitrogen at -20°C is critical.

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .

Contradictions and Open Challenges

- Residual Catechol Impact : While suggests ≤6% catechol is tolerable, some protocols (e.g., enantioselective syntheses in ) require <1% purity. Researchers must balance purification rigor with synthetic efficiency .

- Alternative Substrates : highlights bromo-fluoro analogs with enhanced reactivity, prompting reevaluation of the parent compound’s utility in fluorinated systems .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.